

Potential applications of 3,6-Dichloropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carboxylic acid

Cat. No.: B042499

[Get Quote](#)

An In-Depth Technical Guide to the Applications of **3,6-Dichloropyridazine-4-carboxylic Acid**

Authored by a Senior Application Scientist

Abstract

3,6-Dichloropyridazine-4-carboxylic acid (CAS No: 51149-08-7) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in synthetic chemistry.[\[1\]](#) [\[2\]](#) Its unique structural arrangement, featuring a pyridazine core with two reactive chlorine atoms and a versatile carboxylic acid group, makes it an invaluable intermediate for the development of novel compounds in medicinal chemistry and agrochemicals. This guide provides an in-depth exploration of the synthesis, reactivity, and principal applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

3,6-Dichloropyridazine-4-carboxylic acid is a solid, heterocyclic compound whose utility is derived directly from its structure.[\[1\]](#)[\[2\]](#) The electron-deficient nature of the pyridazine ring, amplified by the two electronegative chlorine atoms, renders the 3- and 6-positions susceptible to nucleophilic substitution. The carboxylic acid at the 4-position provides a classical handle for a wide array of chemical transformations, including amidation, esterification, and reduction.

Below is a diagram illustrating the key functional regions of the molecule that are central to its synthetic applications.

Caption: Key reactive sites on the **3,6-Dichloropyridazine-4-carboxylic acid** molecule.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
CAS Number	51149-08-7	[1] [2] [3]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[1] [2]
Molecular Weight	192.99 g/mol	[1] [2]
Appearance	Solid	[4]
Melting Point	142 °C (with decomposition)	[1] [5]
¹ H NMR (DMSO-d ₆)	δ 8.28 (s, H-5), 9.72 (s, OH)	[1]
Infrared (IR)	~1700 cm ⁻¹ (C=O stretch), broad O-H stretch	[1]
SMILES	C1=C(C(=NN=C1Cl)Cl)C(=O) O	[6]

| InChI Key | FRCXPDWDMAYSCE-UHFFFAOYSA-N |[\[1\]](#)[\[6\]](#) |

Synthesis Protocol: A Foundational Oxidation

The most established and reliable method for synthesizing **3,6-Dichloropyridazine-4-carboxylic acid** is through the oxidation of its methyl-substituted precursor, 3,6-dichloro-4-methylpyridazine.[\[1\]](#) This choice is predicated on the stability of the pyridazine core under strong oxidizing conditions and the relative availability of the starting material.

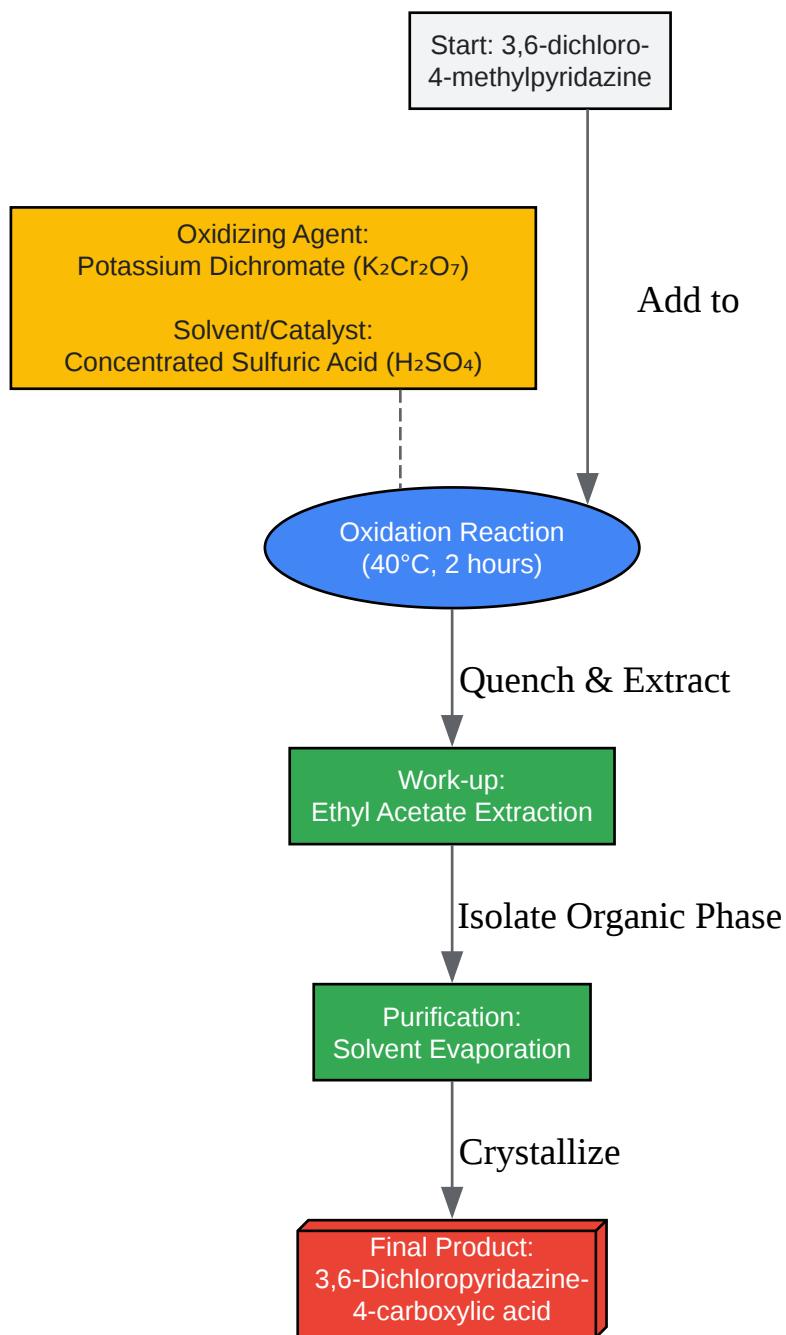


Figure 2: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Oxidation

Objective: To synthesize **3,6-Dichloropyridazine-4-carboxylic acid** from 3,6-dichloro-4-methylpyridazine.

Materials:

- 3,6-dichloro-4-methylpyridazine (CAS: 19064-64-3)
- Potassium dichromate ($K_2Cr_2O_7$)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ethyl Acetate
- Deionized Water
- Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add 3,6-dichloro-4-methylpyridazine to concentrated sulfuric acid.
- Addition of Oxidant: While stirring, slowly add potassium dichromate ($K_2Cr_2O_7$) portion-wise to the mixture. The addition should be controlled to manage the exothermic reaction.
- Reaction Conditions: Heat the mixture to 40°C and maintain this temperature with stirring for 2 hours.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- Final Product: The resulting solid is **3,6-Dichloropyridazine-4-carboxylic acid**, which can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry

The scaffold of **3,6-Dichloropyridazine-4-carboxylic acid** is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities.^[1] The dual reactivity allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

As a Precursor for Bioactive Amides and Esters

The carboxylic acid group is readily converted to an acid chloride, typically using reagents like oxalyl chloride or thionyl chloride. This highly reactive intermediate can then be coupled with a vast library of amines or alcohols to generate diverse amide and ester derivatives. This straightforward derivatization is a cornerstone of its application.

Table 2: Examples of Bioactive Derivatives and Their Applications

Derivative Class	Therapeutic Target/Application	Rationale for Activity
Amides	BRD9 Bromodomain Inhibitors	The pyridazine core acts as a hinge-binding motif, while the amide substituent explores adjacent pockets to enhance affinity and selectivity. [1]
Amides/Nitriles	Antimicrobial Agents	Derivatives have shown significant antibacterial and antifungal properties, potentially by inhibiting essential metabolic pathways in microbes. [1]
Esters	Anti-inflammatory Agents	Esterification can improve cell permeability and metabolic stability, leading to compounds with potential anti-inflammatory effects. [1]

| Nitriles | α -(halohetaryl)-2-azahetarylacetonitriles | Serves as a key intermediate in the synthesis of complex heterocyclic systems with potential pharmaceutical applications. [1][2] |

Pathway to Kinase Inhibitors

Pyridazine derivatives are frequently found in the core structures of kinase inhibitors, which are crucial in oncology and immunology. The nitrogen atoms of the pyridazine ring can form critical hydrogen bonds with the hinge region of the kinase active site. **3,6-Dichloropyridazine-4-carboxylic acid** provides a robust starting point for creating libraries of potential inhibitors by systematically modifying the 3-, 4-, and 6-positions.

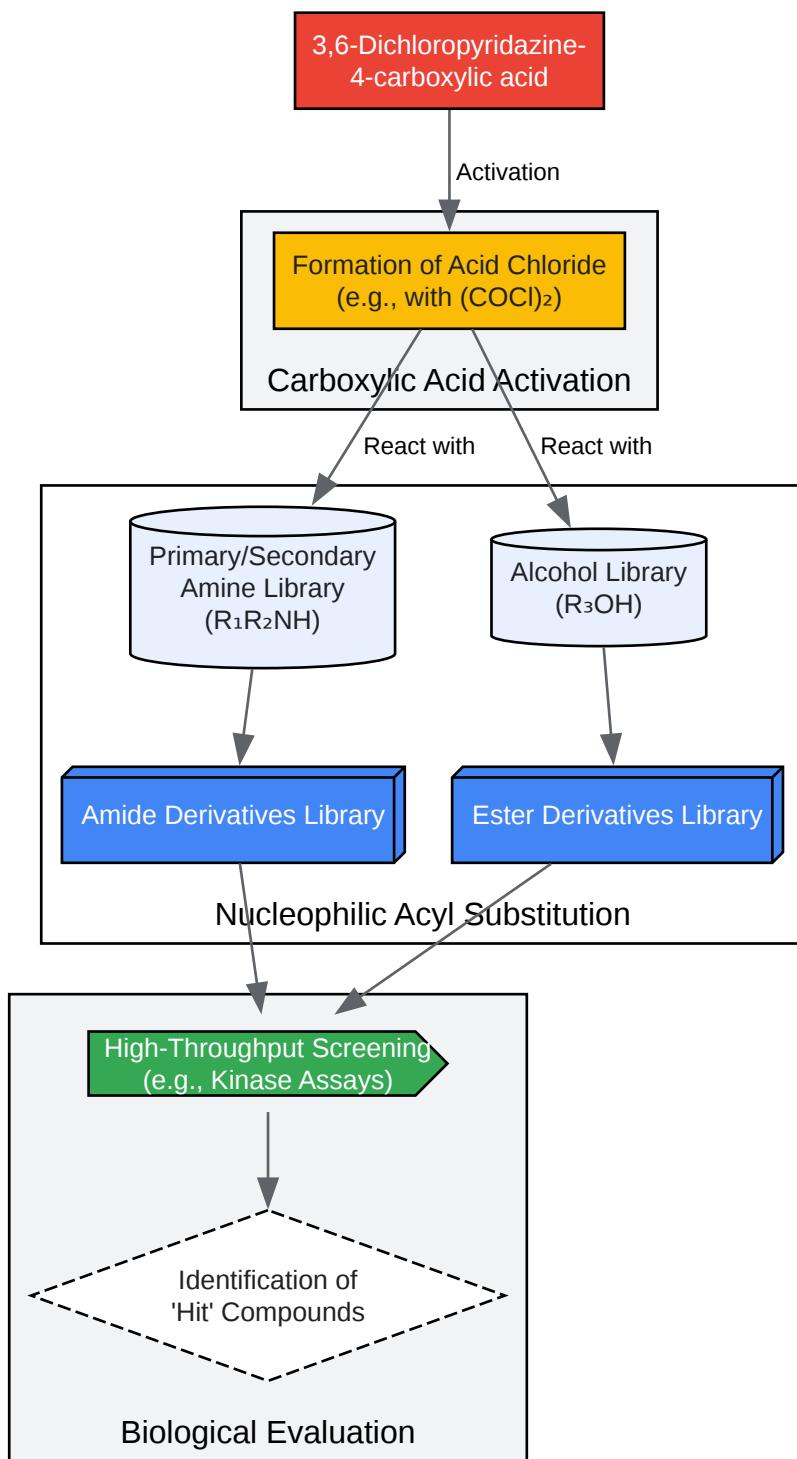


Figure 3: Derivatization Workflow for Drug Discovery

[Click to download full resolution via product page](#)

Caption: General workflow from the core compound to biological screening.

Applications in Agrochemicals

The structural motifs present in **3,6-Dichloropyridazine-4-carboxylic acid** are also relevant in the design of modern agrochemicals. The pyridazine heterocycle is found in a number of commercial herbicides and fungicides. While direct applications of the acid itself are not widely documented, its derivatives are explored for potential phytotoxic or fungicidal activity. The principles of synthesis and derivatization are identical to those in medicinal chemistry, but the screening targets are different (e.g., plant enzymes or fungal cell wall synthesis).[\[7\]](#)

Conclusion

3,6-Dichloropyridazine-4-carboxylic acid is more than a mere chemical; it is a versatile platform for innovation. Its trifunctional nature provides chemists with a reliable and adaptable tool for constructing complex molecular architectures. The demonstrated success of its derivatives in medicinal chemistry, particularly as precursors to potent enzyme inhibitors, underscores its significance. As research continues, new applications in materials science and agrochemicals are likely to emerge, further cementing its role as a key heterocyclic intermediate in modern synthetic science.

References

- **3,6-Dichloropyridazine-4-carboxylic acid** | 51149-08-7 | Benchchem. (URL: [\[Link\]](#))
- Amine Functional Group - AA Blocks. (2019-10-07). (URL: [\[Link\]](#))
- Method for synthetizing 3,6-dichloropyridazine.
- 3 6 dichloropyridazine 4 carboxylic acid - Suzhou Yacoo Science Co., Ltd. (URL: [\[Link\]](#))
- **3,6-Dichloropyridazine-4-carboxylic acid** - Oakwood Chemical. (URL: [\[Link\]](#))
- **3,6-Dichloropyridazine-4-carboxylic acid** | C5H2Cl2N2O2 | CID 433804 - PubChem. (URL: [\[Link\]](#))
- Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. (URL: [\[Link\]](#))
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- **3,6-dichloropyridazine-4-carboxylic acid** - Stenutz. (URL: [\[Link\]](#))
- 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem - NIH. (URL: [\[Link\]](#))
- Preparation method of 3, 6-dichloropyridazine.
- chemical studies on 3,6-dichloropyridazine - Journal of American Science. (2010-09-29). (URL: [\[Link\]](#))
- 3 6 dichloropyridazine 4 carboxylic acid - Suzhou Yacoo Science Co., Ltd. (URL: [\[Link\]](#))
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.

(URL: [Link])

- [Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity] - PubMed. (URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 3,6-Dichloropyridazine-4-carboxylic acid 98 51149-08-7 sigmaaldrich.com
- 3. CAS 51149-08-7 | 3,6-dichloropyridazine-4-carboxylic acid - Synblock synblock.com
- 4. 3,6-Dichloropyridazine-4-carboxylic acid 98 51149-08-7 sigmaaldrich.com
- 5. 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 chemicalbook.com
- 6. 3,6-Dichloropyridazine-4-carboxylic acid | C5H2Cl2N2O2 | CID 433804 - PubChem pubchem.ncbi.nlm.nih.gov
- 7. [Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity] - PubMed pubmed.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Potential applications of 3,6-Dichloropyridazine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042499#potential-applications-of-3-6-dichloropyridazine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com